molecular formula C15H12O7 B14124198 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid

Katalognummer: B14124198
Molekulargewicht: 304.25 g/mol
InChI-Schlüssel: OYFLFTGAHOMJHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of methacrylate monomers. This compound is characterized by its unique structure, which includes a methacryloyloxy group, a dioxo group, and a carboxylic acid group. It is widely used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the esterification of methacrylic acid with a suitable alcohol, followed by the introduction of the dioxo and carboxylic acid groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .

Wirkmechanismus

The mechanism of action of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its ability to undergo polymerization and form crosslinked networks. These networks provide mechanical strength and stability to the resulting materials. The methacryloyloxy group plays a crucial role in the polymerization process, while the dioxo and carboxylic acid groups contribute to the compound’s reactivity and compatibility with various substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its combination of methacryloyloxy, dioxo, and carboxylic acid groups. This combination allows for versatile reactivity and compatibility with various substrates, making it suitable for a wide range of applications in different fields .

Eigenschaften

Molekularformel

C15H12O7

Molekulargewicht

304.25 g/mol

IUPAC-Name

6-[2-(2-methylprop-2-enoyloxy)ethyl]-1,3-dioxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C15H12O7/c1-7(2)13(18)21-4-3-8-5-10-11(6-9(8)12(16)17)15(20)22-14(10)19/h5-6H,1,3-4H2,2H3,(H,16,17)

InChI-Schlüssel

OYFLFTGAHOMJHM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCC1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.